REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[Li][Li].[C:14]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:15]C(O)=O>>[CH3:1][C:2]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:3]=1[C:4]([CH2:15][C:14]([O:20][CH2:21][CH3:22])=[O:19])=[O:5]
|
Name
|
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)Cl)C=CC(=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li][Li]
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)OCC
|
Name
|
Example 1 ( ii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product was isolated by the procedure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on flash silica
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Type
|
WASH
|
Details
|
eluting with dichloromethane-hexane (1:1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)CC(=O)OCC)C=CC(=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |